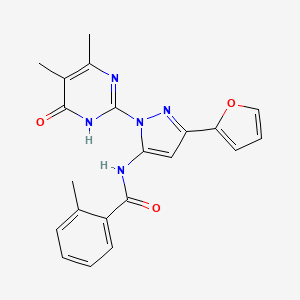

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-12-7-4-5-8-15(12)20(28)23-18-11-16(17-9-6-10-29-17)25-26(18)21-22-14(3)13(2)19(27)24-21/h4-11H,1-3H3,(H,23,28)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPKVYWVQQPOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a pyrimidine ring, a pyrazole moiety, and a furan ring. Its molecular formula is C19H20N4O3, with a molecular weight of 348.39 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, pyrazole derivatives have shown efficacy against various viruses, including HIV and influenza. In vitro assays demonstrated that certain pyrazole derivatives could significantly inhibit viral replication at concentrations as low as 4 μg/mL . The compound may exhibit similar properties due to its structural similarities to these active derivatives.

Anticancer Properties

Compounds derived from pyrazoles and pyrimidines have been investigated for their anticancer activities. A notable study indicated that derivatives with furan substituents displayed cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound's ability to inhibit tumor growth or induce apoptosis remains an area for further exploration.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies indicated significant inhibition of COX-1 and COX-2 by related compounds . Given the structural features of this compound, it may also exhibit enzyme inhibitory activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Adenosine Receptors : Similar compounds have been identified as selective antagonists for adenosine receptors, which play critical roles in cellular signaling and can influence various physiological processes .

- Viral Replication Pathways : The antiviral activity may involve interference with viral entry or replication mechanisms within host cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Antiviral Studies : A study on pyrazole derivatives showed promising results against multiple viral strains, suggesting that modifications in the chemical structure can enhance antiviral efficacy .

- Antitumor Activity : Research indicated that compounds with furan and pyrimidine moieties could reduce tumor cell viability significantly in vitro .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs:

Functional Group Analysis

- Furan-2-yl vs.

- Nitro Group Effects : The nitro-substituted analog exhibits increased hydrogen-bond acceptors (7 vs. 6) and higher molecular weight, which may improve target binding but reduce solubility.

- Benzamide Variations : The 2-methylbenzamide (target) vs. 3,4-dimethylbenzamide (F269-0500) alters steric and electronic profiles, influencing receptor binding pocket compatibility.

Pharmacokinetic Implications

- Lipophilicity : Compound F269-0500 has a logP of 2.93, indicating moderate lipophilicity, while the furan-containing target compound may exhibit lower logP due to the polar oxygen atom.

Discussion of Structural Motifs in Broader Context

- Pyrimidinone Core: Common in kinase inhibitors and antimicrobial agents; substitutions at the 4,5-positions (methyl vs. ethyl) modulate steric bulk and electronic effects .

- Pyrazole Linker : The furan-2-yl group distinguishes the target compound from analogs with methyl or ethyl substituents, offering unique conformational and electronic properties.

- Benzamide Tail : Variations in substitution (e.g., nitro, methyl) influence solubility and binding affinity. The nitro group in may enhance electrophilic interactions but increase toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.